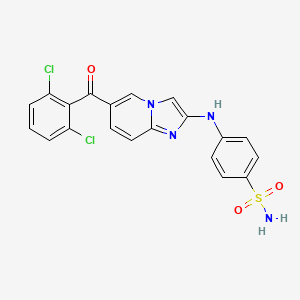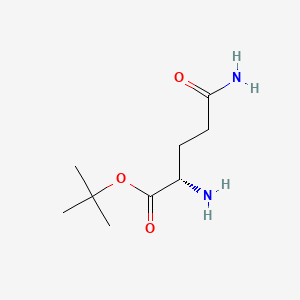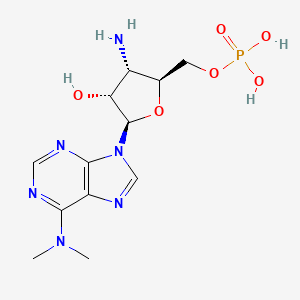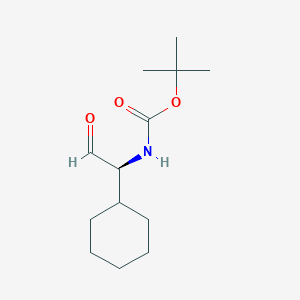![molecular formula C24H26N4O B10758995 5-[(3r)-3-(5-Methoxy-2',6'-Dimethylbiphenyl-3-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine](/img/structure/B10758995.png)
5-[(3r)-3-(5-Methoxy-2',6'-Dimethylbiphenyl-3-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3R)-3-(5-methoxy-2’,6’-dimethylbiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine is a small molecule belonging to the class of organic compounds known as biphenyls and derivatives. These compounds contain two benzene rings linked together by a carbon-carbon bond. This specific compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
5-[(3R)-3-(5-methoxy-2’,6’-dimethylbiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
5-[(3R)-3-(5-methoxy-2’,6’-dimethylbiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3R)-3-(5-methoxy-2’,6’-dimethylbiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and pyrimidine-based molecules. Examples include:
- 5-[(3R)-3-(5-methoxy-3’,5’-dimethylbiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine
- Other biphenyl derivatives with different substituents
Uniqueness
The uniqueness of 5-[(3R)-3-(5-methoxy-2’,6’-dimethylbiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H26N4O |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
5-[(3R)-3-[3-(2,6-dimethylphenyl)-5-methoxyphenyl]but-1-ynyl]-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H26N4O/c1-14(9-10-21-17(4)27-24(26)28-23(21)25)18-11-19(13-20(12-18)29-5)22-15(2)7-6-8-16(22)3/h6-8,11-14H,1-5H3,(H4,25,26,27,28)/t14-/m0/s1 |
InChI Key |
XZXVRKHUCSXVBM-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)OC)[C@@H](C)C#CC3=C(N=C(N=C3N)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)OC)C(C)C#CC3=C(N=C(N=C3N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Ethoxyethyl (2S,3S)-4-((S)-2-benzyl-3-oxo-4-((3AR,8R,8AS)-2-oxo-3,3A,8,8A-tetrahydro-2H-indeno[1,2-D]oxazol-8-YL)-2,3-dihydro-1H-pyrrol-2-YL)-3-hydroxy-1-phenylbutan-2-ylcarbamate](/img/structure/B10758923.png)
![[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl] (1E)-2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B10758930.png)
![(E)-(4S,6S)-6-((S)-2-{(S)-2-[(Furan-2-carbonyl)-amino]-3-methyl-butyrylamino}-3-methyl-butyrylamino)-8-methyl-5-oxo-4-((R)-2-oxo-pyrrolidin-3-ylmethyl)-non-2-enoic acid ethyl ester](/img/structure/B10758933.png)
![[4,6-O-(1-Carboxyethylidene)-beta-D-mannose]](/img/structure/B10758937.png)
![7,8-Dihydro-6-hydroxymethyl-7-methyl-7-[2-phenylethyl]-pterin](/img/structure/B10758938.png)

![N-(5-Chloro-Benzo[b]thiophen-3-Ylmethyl)-2-[6-Chloro-Oxo-3-(2-Pyridin-2-Yl-Ethylamino)-2h-Pyrazin-1-Yl]-Acetamide](/img/structure/B10758952.png)
![N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucine](/img/structure/B10758964.png)

![6-Methyl-5-[3-Methyl-3-(3,4,5-Trimethoxyphenyl)but-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B10758974.png)
![5-[(3r)-3-(5-Methoxy-4'-Methylbiphenyl-3-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine](/img/structure/B10758975.png)
